Home > Products > Screening Compounds P101077 > Raloxifene 4'-Glucuronide
Raloxifene 4'-Glucuronide - 182507-22-8

Raloxifene 4'-Glucuronide

Catalog Number: EVT-339482
CAS Number: 182507-22-8
Molecular Formula: C34H35NO10S
Molecular Weight: 649.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene 4'-Glucuronide (R4G) is a key metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). It is formed primarily through glucuronidation, a major metabolic pathway in the liver and intestines, facilitated by UDP-glucuronosyltransferase (UGT) enzymes. [, ] R4G is one of the two major glucuronide metabolites of Raloxifene, the other being Raloxifene 6-glucuronide (R6G). [, ] While Raloxifene is primarily metabolized into its glucuronide forms, a minor metabolic pathway involves sulfonation, leading to the formation of Raloxifene 6-sulfate. []

Molecular Structure Analysis

While specific details on the molecular structure of R4G are limited in the provided literature, its structure is derived from Raloxifene through the addition of a glucuronic acid moiety at the 4' hydroxyl group. This conjugation reaction is a characteristic feature of glucuronidation. [, ]

Future Directions
  • Investigating the role of gut microbiota in Raloxifene metabolism and potential interactions with R4G. []

Raloxifene

Compound Description: Raloxifene is a second-generation selective estrogen receptor modulator (SERM) primarily used for the treatment and prevention of osteoporosis in postmenopausal women. It is also used to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis and those at high risk for invasive breast cancer. Raloxifene exhibits its effects by binding to estrogen receptors in different tissues, acting as an agonist in bone and an antagonist in breast and uterine tissues. [, ]

Relevance: Raloxifene is the parent compound of Raloxifene 4'-glucuronide. It undergoes extensive metabolism in the liver and intestine, primarily through glucuronidation, to form Raloxifene 4'-glucuronide and Raloxifene 6-glucuronide. [, , , , , , ]

Raloxifene 6-Glucuronide

Compound Description: Raloxifene 6-glucuronide is a major metabolite of raloxifene formed through glucuronidation. It is formed alongside Raloxifene 4'-glucuronide and shows significantly reduced anti-estrogenic activity compared to raloxifene. [, , , , , ]

Relevance: Like Raloxifene 4'-glucuronide, Raloxifene 6-glucuronide is a direct phase II metabolite of Raloxifene. They are both formed through the glucuronidation pathway and contribute significantly to the circulating metabolites of Raloxifene in vivo. [, , , , , ]

Raloxifene 6-Sulfate

Compound Description: Raloxifene 6-sulfate is a minor metabolite of Raloxifene formed through sulfonation. []

Relevance: While Raloxifene 4'-glucuronide is formed via glucuronidation, Raloxifene 6-sulfate represents an alternative metabolic route for Raloxifene. This highlights the multiple metabolic pathways involved in Raloxifene clearance. []

Source and Classification

Raloxifene 4'-Glucuronide is classified as a glucuronide conjugate, formed through the enzymatic process of glucuronidation, which typically occurs in the liver. The primary enzymes involved in this metabolic conversion are UDP-glucuronosyltransferases, specifically isoforms UGT1A1, UGT1A8, and UGT1A10 . This compound is characterized by the chemical formula C34H35NO10SC_{34}H_{35}NO_{10}S and has a molecular weight of approximately 649.71 g/mol .

Synthesis Analysis

The synthesis of Raloxifene 4'-Glucuronide predominantly occurs via glucuronidation, where Raloxifene is conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes. In laboratory settings, Raloxifene can be incubated with glucuronic acid in the presence of these enzymes to yield Raloxifene 4'-Glucuronide.

In industrial applications, microbial bioconversion processes have been employed, utilizing microorganisms such as Streptomyces sp. NRRL 21489 to facilitate the conversion of Raloxifene into its glucuronidated forms through fermentation processes . The conditions for synthesis typically involve controlled temperature and pH to optimize enzyme activity.

Chemical Reactions Analysis

Raloxifene 4'-Glucuronide primarily undergoes glucuronidation reactions, where it can further interact with various biological substrates. The major reaction involves the addition of glucuronic acid to Raloxifene, facilitated by UDP-glucuronosyltransferase enzymes. Other potential reactions include hydrolysis under specific conditions, leading to the release of Raloxifene and glucuronic acid.

The common reagents in these reactions include glucuronic acid and UDP-glucuronosyltransferase enzymes, while conditions such as pH and temperature are critical for optimal enzyme activity .

Mechanism of Action

Raloxifene 4'-Glucuronide exerts its effects primarily through interaction with estrogen receptors. Although it retains some activity from the parent compound Raloxifene, it exhibits significantly reduced potency—approximately one-hundredth that of Raloxifene itself when binding to estrogen receptors .

The mechanism involves binding to estrogen receptor alpha and beta subtypes, leading to conformational changes that promote receptor dimerization and translocation into the nucleus. This translocation allows binding to estrogen response elements on DNA, influencing gene expression related to bone density and breast tissue proliferation.

Physical and Chemical Properties Analysis

Raloxifene 4'-Glucuronide possesses several notable physical and chemical properties:

These properties influence its bioavailability and pharmacokinetic behavior within biological systems.

Applications

Raloxifene 4'-Glucuronide has several scientific applications:

  • Pharmacokinetics Research: It provides insights into the metabolism of Raloxifene and aids in understanding drug interactions.
  • Therapeutic Monitoring: Its levels can be measured to assess adherence to therapy in patients taking Raloxifene.
  • Clinical Studies: It is studied for its role in modulating estrogenic activity in various tissues, particularly in postmenopausal women at risk for osteoporosis or breast cancer .
Chemical and Structural Characterization of Raloxifene 4'-Glucuronide

Molecular Identity and Structural Elucidation

Raloxifene 4'-glucuronide is a major phase II metabolite formed through the glucuronidation of raloxifene, a selective estrogen receptor modulator. Its systematic chemical name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-{4-[6-hydroxy-3-(4-{2-[piperidin-1-yl]ethoxy}benzoyl)benzo[b]thiophen-2-yl]phenoxy}oxane-2-carboxylic acid. The compound has a molecular formula of C₃₄H₃₅NO₁₀S and a molecular weight of 649.71 g/mol [1] [7]. Its CAS Registry Number is 182507-22-8 [7].

Structurally, raloxifene 4'-glucuronide features β-D-glucuronic acid conjugated via a glycosidic bond to the 4'-phenolic hydroxyl group of the raloxifene scaffold (specifically, at the para position of its terminal phenyl ring) [2] [3] [6]. This conjugation occurs through an O-glucuronidation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the specific attachment site and β-configuration of the glucuronide moiety, distinguishing it from the isomeric raloxifene-6-glucuronide metabolite [3] [6].

Physicochemical Properties and Stability Profiling

Raloxifene 4'-glucuronide is a hygroscopic, yellow solid with a melting point range of 209–213°C [7]. Predicted properties include:

  • Boiling point: 949.6 ± 65.0 °C
  • Density: 1.444 ± 0.06 g/cm³
  • Acid dissociation constant (pKa): ~2.76 (predicted) [7]

Solubility studies indicate limited solubility in dimethyl sulfoxide (DMSO) and methanol, consistent with its highly polar nature due to the ionizable glucuronic acid group (carboxylic acid functionality) [7]. The compound demonstrates pH-dependent stability, with optimal storage recommended at –20°C to prevent hydrolytic degradation [7]. Enzymatic hydrolysis studies using β-glucuronidase confirm the susceptibility of the glucuronide bond to cleavage, regenerating the parent raloxifene aglycone [2] [3].

  • Table 1: Key Physicochemical Properties of Raloxifene 4'-Glucuronide
    PropertyValueExperimental Conditions
    Molecular FormulaC₃₄H₃₅NO₁₀S-
    Molecular Weight649.71 g/mol-
    Melting Point209–213°C-
    Predicted Boiling Point949.6 ± 65.0 °C-
    Predicted Density1.444 ± 0.06 g/cm³-
    Predicted pKa2.76 ± 0.70-
    SolubilitySlightly soluble in DMSO, Methanol25°C
    Storage StabilityStable at –20°C; HygroscopicLong-term storage recommendation

Comparative Analysis with Raloxifene and Other Glucuronide Metabolites

Metabolic Pathway Specificity: Raloxifene undergoes glucuronidation primarily at two sites: the 6-hydroxy group on the benzothiophene core (forming raloxifene-6-glucuronide) and the 4'-hydroxy group on the phenyl ring (forming raloxifene-4'-glucuronide). UGT enzymes exhibit distinct regioselectivity:

  • UGT1A1, UGT1A8, UGT1A9, and UGT1A10 catalyze raloxifene glucuronidation [2] [3].
  • UGT1A8 and UGT1A10 show strong preference for forming the 4'-glucuronide over the 6-glucuronide [3] [4] [6]. Kinetic parameters for UGT1A8 reveal an apparent Michaelis constant (Kₘ) of 59 μM and maximal velocity (Vₘₐₓ) of 2.0 nmol/min/mg protein for 4'-glucuronide formation [3] [6].
  • Hepatic UGT1A1 primarily forms the 6-glucuronide, while intestinal UGT1A8/1A10 dominate 4'-glucuronide production [3] [4]. This contributes to the high presystemic clearance of raloxifene in the intestine, explaining its low oral bioavailability (<2%) in humans [3] [4].
  • Table 2: Comparative Enzymatic Kinetics of Raloxifene Glucuronidation
    EnzymeMetabolite FormedApparent Kₘ (μM)Vₘₐₓ (nmol/min/mg)Tissue Relevance
    UGT1A84'-Glucuronide592.0Intestine (Primary)
    UGT1A86-Glucuronide7.90.61Intestine
    UGT1A16-GlucuronideNot determinedNot determinedLiver (Primary)
    UGT1A104'-GlucuronideDominant activityDominant activityIntestine
    *Limited solubility precluded full kinetic analysis for UGT1A1 [3].

Structural and Functional Differences:

  • Polarity: The glucuronide moiety significantly increases hydrophilicity compared to raloxifene (C₂₈H₂₇NO₄S, MW 473.58 g/mol), facilitating biliary and renal excretion [8].
  • Biological Activity: Raloxifene 4'-glucuronide exhibits greatly reduced estrogen receptor binding affinity (IC₅₀ = 370 μM) compared to the parent drug (nanomolar affinity) [2] [6]. It possesses approximately 1/100th the anti-estrogenic activity of unconjugated raloxifene [2].
  • Circulating Abundance: Despite reduced activity, raloxifene glucuronides constitute ~99% of circulating raloxifene-derived species in plasma, with the 4'-glucuronide being the predominant metabolite (~70% of total glucuronides; plasma 4'-glucuronide:6-glucuronide ratio ~8:1) [2] [3].
  • Table 3: Comparative Properties of Raloxifene and Its Primary Glucuronide Metabolites
    PropertyRaloxifene4'-Glucuronide6-Glucuronide
    Molecular FormulaC₂₈H₂₇NO₄SC₃₄H₃₅NO₁₀SC₃₄H₃₅NO₁₀S
    Molecular Weight (g/mol)473.58649.71649.71
    Estrogen Receptor BindingHigh affinity (IC₅₀ ~nM)Low affinity (IC₅₀ = 370 μM)Low affinity
    Anti-estrogenic ActivityPotent~1% of parent~1% of parent
    Relative Plasma Abundance~1% of total drug-related material~70% of glucuronides (~69% total)~9% of glucuronides (~8.5% total)
    Primary Formation Sites-Intestine (UGT1A8/1A10)Liver (UGT1A1), Intestine
    Role in ClearanceSubstrateMajor elimination metaboliteMajor elimination metabolite

Species-Specific Metabolism: Significant interspecies differences exist. Rat intestinal microsomes produce raloxifene-6-glucuronide as the major metabolite (76–86% of glucuronides), contrasting starkly with humans where the 4'-glucuronide dominates (92%) in human intestinal microsomes [4] [5]. This is attributed to the absence of functional UGT1A10 orthologs in rats and commonly used cell models like Caco-2, limiting their predictive value for human intestinal glucuronidation [4]. Furthermore, age-dependent disposition differences observed in rats (e.g., higher bioavailability in younger rats) highlight the complexity of translating metabolic data [5].

Properties

CAS Number

182507-22-8

Product Name

Raloxifene 4'-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid

Molecular Formula

C34H35NO10S

Molecular Weight

649.7 g/mol

InChI

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1

InChI Key

VHXYPEXOSLGZKH-WKRHDJAJSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Synonyms

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-β-D-glucopyranosiduronic Acid;

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.